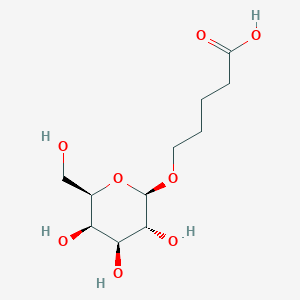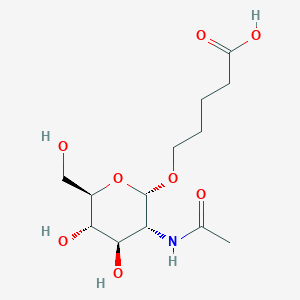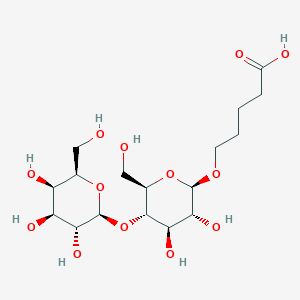
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid, also known as 2-AEP, is a synthetic organic acid that has become increasingly popular in scientific research due to its ability to act as a substrate for a variety of enzymes, its high stability, and its potential applications in biochemistry, molecular biology, and drug design. 2-AEP is a derivative of the naturally occurring amino acid, glutamic acid, and is a member of the family of α-amino acids. 2-AEP is a colorless, solid substance with a molecular weight of 246.3 g/mol and a melting point of 177-179°C.
Applications De Recherche Scientifique
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has several potential applications in scientific research, including its use as a substrate for a variety of enzymes, its high stability, and its potential applications in biochemistry, molecular biology, and drug design. (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has been used in studies of the structure and function of enzymes, such as proteases and glycosidases, as well as in studies of the structure and function of proteins and peptides. (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has also been used in studies of the structure and function of DNA, as well as in studies of the structure and function of carbohydrates. Additionally, (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has been used in studies of the structure and function of lipids, as well as in studies of the structure and function of hormones.
Mécanisme D'action
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid acts as a substrate for a variety of enzymes, including proteases, glycosidases, and lipases. (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid binds to the active site of these enzymes, resulting in the formation of an enzyme-substrate complex. This complex then undergoes a series of chemical reactions, resulting in the release of the desired product, (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid.
Biochemical and Physiological Effects
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has been shown to inhibit the growth of a variety of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Furthermore, (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has been shown to inhibit the growth of a variety of viruses, including herpes simplex virus type 1 and type 2, as well as human immunodeficiency virus type 1.
Avantages Et Limitations Des Expériences En Laboratoire
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has several advantages for use in laboratory experiments, including its high stability, its ability to act as a substrate for a variety of enzymes, and its potential applications in biochemistry, molecular biology, and drug design. Additionally, (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid is relatively easy to synthesize and is relatively inexpensive. However, (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has several limitations for use in laboratory experiments, including its potential to produce toxic byproducts, its potential to cause irritation to the skin and eyes, and its potential to cause respiratory irritation.
Orientations Futures
Future research on (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid could focus on its potential applications in drug design, its potential to inhibit the growth of a variety of bacteria, fungi, and viruses, and its potential to cause toxic byproducts. Additionally, future research could focus on the structure and function of enzymes that interact with (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid, as well as the structure and function of proteins, peptides, DNA, carbohydrates, and lipids that interact with (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid. Finally, future research could focus on the potential of (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid to cause irritation to the skin, eyes, and respiratory system.
Méthodes De Synthèse
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid can be synthesized through a variety of methods, most commonly through the reaction of ethyl acetoacetate with ethylene glycol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the desired product, (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid. Other methods of synthesis include the use of ethyl acetoacetate and hydroxylamine, as well as the reaction of ethyl acetoacetate and ethylene glycol in the presence of a strong acid, such as hydrochloric acid.
Propriétés
IUPAC Name |
3-[2-[2-[2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO11/c1-11(20)18-14-16(24)15(23)12(10-19)29-17(14)28-9-8-27-7-6-26-5-4-25-3-2-13(21)22/h12,14-17,19,23-24H,2-10H2,1H3,(H,18,20)(H,21,22)/t12-,14-,15-,16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTIOJRWZLATDQ-LMHBHQSJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCOCCOCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)










